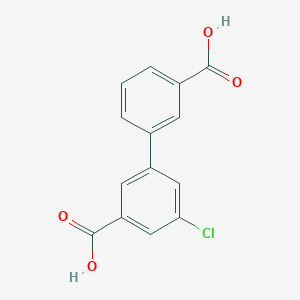
3-(3-Carboxyphenyl)-4-chlorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carboxyphenyl)-4-chlorobenzoic acid (also known as 3-chloro-4-carboxyphenylacetic acid, 3-chloro-4-carboxyphenylacetic acid, and CPAC) is a synthetic compound that has been widely used in the scientific research field due to its unique properties. CPAC has a wide range of applications in the field of biochemistry, physiology, and pharmacology. It is used as a reagent in the synthesis of various compounds, as a catalyst in the synthesis of organic compounds, and as a substrate in the study of enzyme activity. In addition, CPAC has been used in the study of biological processes, including cell signaling, protein structure, and gene expression.
作用機序
The mechanism of action of CPAC is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, such as proteases and phosphatases. In addition, CPAC has been shown to interact with proteins, such as transcription factors, and to modulate their activity.
Biochemical and Physiological Effects
CPAC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases and phosphatases, and to modulate the activity of proteins, such as transcription factors. In addition, CPAC has been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
CPAC has several advantages and limitations for lab experiments. One advantage is that CPAC is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. In addition, CPAC is relatively easy to synthesize, so it is readily available for use in experiments. However, CPAC is a relatively weak inhibitor of enzymes, and it can have a toxic effect on cells, so it should be used with caution in experiments.
将来の方向性
There are several potential future directions for the use of CPAC in scientific research. One potential direction is to further explore the mechanism of action of CPAC and its effects on proteins, such as transcription factors. In addition, CPAC could be used to study the effects of drugs on biochemical and physiological processes. Finally, CPAC could be used to study the effects of environmental toxins on biochemical and physiological processes.
合成法
CPAC can be synthesized from the reaction of 4-chlorobenzoic acid with 3-chloro-4-carboxyphenylacetic acid. The reaction is carried out in aqueous solution in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds in two steps: first, the 4-chlorobenzoic acid is converted to the corresponding carboxylic acid, and then the carboxylic acid is reacted with the 3-chloro-4-carboxyphenylacetic acid to form CPAC.
科学的研究の応用
CPAC has been used in a wide range of scientific research applications, including cell signaling, protein structure, and gene expression. CPAC has been used to study the mechanism of action of various enzymes, such as proteases and phosphatases. It has also been used to study the structure and function of proteins. In addition, CPAC has been used in the study of the biochemical and physiological effects of various drugs.
特性
IUPAC Name |
3-(3-carboxyphenyl)-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWSKZCUQYEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689906 |
Source


|
| Record name | 6-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-74-9 |
Source


|
| Record name | 6-Chloro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














